molecular formula C10H11ClN2O B12864618 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12864618
M. Wt: 210.66 g/mol
InChI Key: OZXHHPHAEBPTKW-UHFFFAOYSA-N
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Description

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3-ethyl-3,4-dihydroquinoxaline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-Dimethylquinoxaline: A derivative with different substituents.

    6-Chloroquinoxaline: A similar compound with a chlorine atom at a different position.

Uniqueness

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10ClN2OC_{10}H_{10}ClN_2O, with a molecular weight of 210.66 g/mol. The presence of the chlorine atom at the 7-position and the ethyl group at the 3-position significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may act as a potential antibiotic agent. For instance, similar quinoxaline derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar mechanisms of action.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has been tested against several cancer types, including breast and lung cancers, showing promising results in reducing cell viability.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways relevant to disease processes. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors that regulate apoptosis or cell division.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Study Objective Findings
Study A (2022)Evaluate antimicrobial activityShowed significant inhibition of E. coli and S. aureus growth at low concentrations
Study B (2023)Assess anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics
Study C (2024)Investigate mechanism of actionIdentified enzyme targets involved in metabolic pathways affected by the compound

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been optimized to enhance yield and purity, including methods utilizing continuous flow reactors for industrial applications.

Applications

Beyond its potential therapeutic uses, this compound may find applications in:

  • Agriculture : As a pesticide due to its antimicrobial properties.
  • Materials Science : In developing new materials with specific electronic or optical properties.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

7-chloro-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)

InChI Key

OZXHHPHAEBPTKW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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